

Spectroscopic Comparison: 5,7-Dibromoquinoline and its Starting Material, Quinoline

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Compound of Interest

Compound Name: **5,7-Dibromoquinoline**

Cat. No.: **B1595614**

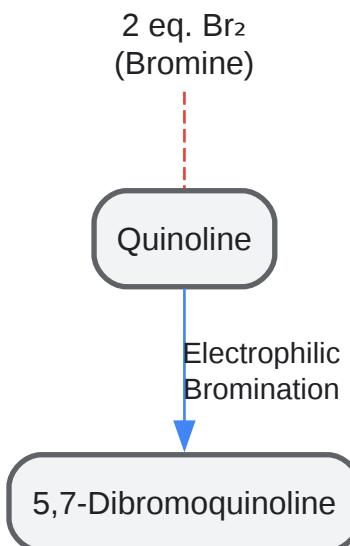
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This guide provides an objective spectroscopic comparison between the final product, **5,7-dibromoquinoline**, and its primary starting material, quinoline. The synthesis of **5,7-dibromoquinoline** is a foundational reaction in medicinal chemistry, often serving as a precursor for more complex bioactive molecules. Understanding the spectroscopic shifts between the starting material and the product is crucial for reaction monitoring, purification, and structural confirmation. This document presents key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to highlight these differences.

Reaction Overview

The synthesis involves the electrophilic bromination of the quinoline ring. Due to the directing effects of the heterocyclic nitrogen atom, the substitution occurs preferentially on the benzene ring, yielding the 5,7-disubstituted product.



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Caption: Synthetic pathway for **5,7-Dibromoquinoline**.

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, providing a direct comparison between quinoline and its dibrominated derivative.

¹H NMR Spectroscopy Data

The most significant change is observed in the ¹H NMR spectrum, where the substitution of protons at positions 5 and 7 results in the disappearance of their corresponding signals and altered splitting patterns for the remaining protons on the benzene ring.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Quinoline	H-2	~8.88	dd	J = 4.2, 1.7
H-3	~7.30	dd		J = 8.2, 4.2
H-4	~8.09	dd		J = 8.2, 1.7
H-5	~7.70	d		J = 8.2
H-6	~7.50	t		J = 7.5
H-7	~7.65	d		J = 8.2
H-8	~8.00	d		J = 8.2
5,7-e				
Dibromoquinolin	H-2	8.93[1]	dd	J = 4.4, 1.6
H-3	7.53[1]	dd		J = 8.4, 4.4
H-4	8.50[1]	d		J = 8.4
H-6	8.29[1]	d		J = 1.9
H-8	7.96[1]	d		J = 1.9

Note: Chemical shifts for quinoline are approximate and can vary slightly based on concentration and solvent.

¹³C NMR Spectroscopy Data

Bromination causes significant shifts in the carbon signals, particularly at the sites of substitution (C-5 and C-7), which are shifted upfield due to the heavy atom effect of bromine. Adjacent carbons (C-6 and C-8) are deshielded.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound	Carbon	Chemical Shift (δ , ppm)
Quinoline	C-2	150.2
C-3	121.1	
C-4	136.1	
C-4a	128.2	
C-5	126.5	
C-6	129.4	
C-7	127.7	
C-8	129.4	
C-8a	148.3	
5,7-Dibromoquinoline	C-2	151.1
C-3	124.0	
C-4	139.5	
C-4a	130.0	
C-5	119.5	
C-6	135.5	
C-7	120.2	
C-8	131.8	
C-8a	149.9	

Note: Quinoline data is from standard spectral databases. **5,7-Dibromoquinoline** assignments are inferred from literature and substituent effects.

Infrared (IR) Spectroscopy Data

The IR spectrum of **5,7-dibromoquinoline** retains the characteristic aromatic stretches of the quinoline core but also introduces vibrations associated with the carbon-bromine bonds.

Table 3: Comparative Key IR Absorption Bands (cm⁻¹)

Compound	Aromatic C-H Stretch	Aromatic C=C/C=N Stretch	C-Br Stretch
Quinoline	3050 - 3100	1620, 1580, 1500, 1470	N/A
5,7-Dibromoquinoline	3066[2]	1581, 1563, 1490, 1457[2]	723, 649[2]

Mass Spectrometry (MS) Data

Mass spectrometry provides definitive evidence of the dibromination. The molecular weight increases substantially, and the spectrum for **5,7-dibromoquinoline** shows a characteristic isotopic pattern for two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio).

Table 4: Comparative Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Values
Quinoline	C ₉ H ₇ N	129.16	129 ([M] ⁺)[3]
5,7-Dibromoquinoline	C ₉ H ₅ Br ₂ N	286.95	285, 287, 289 ([M+H] ⁺ isotopic cluster)[1]

UV-Visible Spectroscopy Data

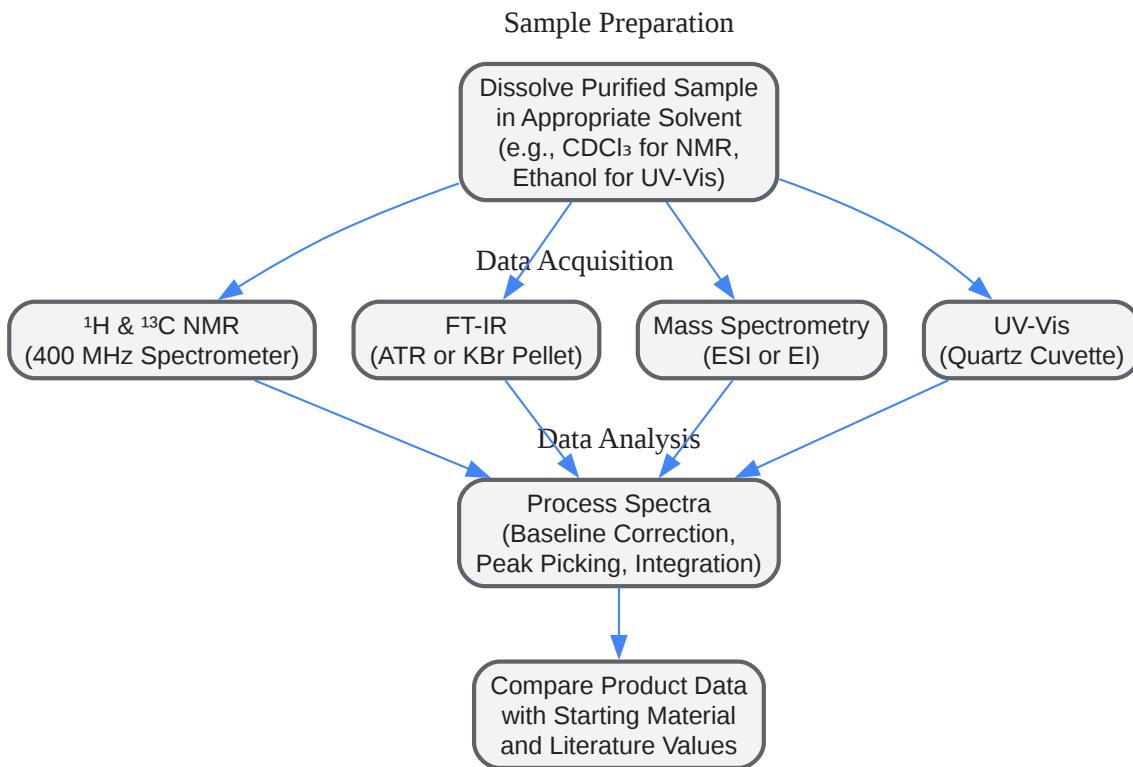
The introduction of bromine atoms, which can participate in resonance, causes a bathochromic (red) shift in the absorption maxima.

Table 5: Comparative UV-Vis Absorption Maxima (in Ethanol)

Compound	λ _{max} (nm)
Quinoline	~226, 275, 313
5,7-Dibromoquinoline	~245, 325, 338

Experimental Protocols

Standardized protocols were followed for the acquisition of all spectroscopic data.



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Caption: General workflow for spectroscopic analysis.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared Spectroscopy:** IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid

samples. Data is reported in wavenumbers (cm⁻¹).

- Mass Spectrometry: High-resolution mass spectra were acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the exact mass and isotopic distribution of the synthesized compound.
- UV-Vis Spectroscopy: UV-Vis spectra were recorded using a dual-beam spectrophotometer. Samples were dissolved in spectroscopic grade ethanol and measured in a 1 cm path length quartz cuvette.

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